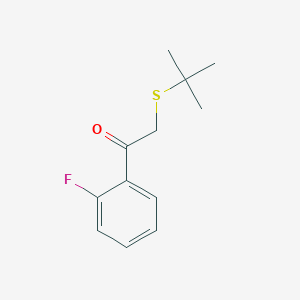
(R)-6-(1-Aminoethyl)nicotinonitrile dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-6-(1-Aminoethyl)nicotinonitrile dihydrochloride is a chemical compound with the molecular formula C8H11Cl2N3. It is a derivative of nicotinonitrile, featuring an aminoethyl group at the 6-position. This compound is primarily used in scientific research and is known for its high purity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-(1-Aminoethyl)nicotinonitrile dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with nicotinonitrile as the starting material.
Aminoethylation: The aminoethyl group is introduced at the 6-position of the nicotinonitrile ring through a series of reactions involving reagents such as ethylamine and catalysts.
Purification: The resulting product is purified using techniques like recrystallization or chromatography to achieve high purity.
Dihydrochloride Formation: The final step involves converting the free base to its dihydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of ®-6-(1-Aminoethyl)nicotinonitrile dihydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated purification systems are employed to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
®-6-(1-Aminoethyl)nicotinonitrile dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: The aminoethyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the aminoethyl group.
Reduction: Reduced amines or other hydrogenated products.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
®-6-(1-Aminoethyl)nicotinonitrile dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-6-(1-Aminoethyl)nicotinonitrile dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.
Pathways Involved: It influences biochemical pathways related to neurotransmission, cellular signaling, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- ®-2-(1-Aminoethyl)nicotinonitrile dihydrochloride
- (S)-6-(1-Aminoethyl)nicotinonitrile dihydrochloride
- 6-(1-Aminoethyl)nicotinonitrile
Uniqueness
®-6-(1-Aminoethyl)nicotinonitrile dihydrochloride is unique due to its specific stereochemistry and position of the aminoethyl group. This configuration imparts distinct chemical and biological properties, making it valuable for targeted research applications.
Propiedades
Fórmula molecular |
C8H11Cl2N3 |
|---|---|
Peso molecular |
220.10 g/mol |
Nombre IUPAC |
6-[(1R)-1-aminoethyl]pyridine-3-carbonitrile;dihydrochloride |
InChI |
InChI=1S/C8H9N3.2ClH/c1-6(10)8-3-2-7(4-9)5-11-8;;/h2-3,5-6H,10H2,1H3;2*1H/t6-;;/m1../s1 |
Clave InChI |
NWGDRKYCDQHRPM-QYCVXMPOSA-N |
SMILES isomérico |
C[C@H](C1=NC=C(C=C1)C#N)N.Cl.Cl |
SMILES canónico |
CC(C1=NC=C(C=C1)C#N)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(19S)-7-[tert-butyl(dimethyl)silyl]oxy-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B13655795.png)






![Thieno[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13655817.png)
![[3,4,5-triacetyloxy-6-[2-[1'-acetyl-7-[2-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]ethynyl]spiro[fluorene-9,4'-piperidine]-2-yl]ethynyl]oxan-2-yl]methyl acetate](/img/structure/B13655823.png)




